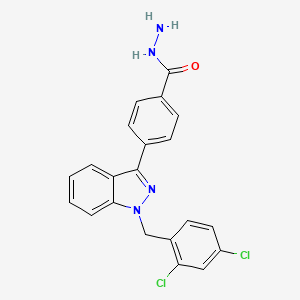

ABHD antagonist 1

説明

特性

分子式 |

C21H16Cl2N4O |

|---|---|

分子量 |

411.3 g/mol |

IUPAC名 |

4-[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]benzohydrazide |

InChI |

InChI=1S/C21H16Cl2N4O/c22-16-10-9-15(18(23)11-16)12-27-19-4-2-1-3-17(19)20(26-27)13-5-7-14(8-6-13)21(28)25-24/h1-11H,12,24H2,(H,25,28) |

InChIキー |

LIQIGECRYHVIPC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)NN |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function and Mechanism of Action of α/β-Hydrolase Domain-Containing Protein 1 (ABHD1)

Abstract

Abhydrolase domain-containing protein 1 (ABHD1) is a member of the large and functionally diverse α/β-hydrolase superfamily.[1][2] Initially identified as lung α/β hydrolase 1 (LABH1), this protein is now recognized for its multifaceted roles at the intersection of lipid metabolism and cellular stress responses.[3] In the microalga Chlamydomonas reinhardtii, ABHD1 has been characterized as a key player in the biogenesis of lipid droplets (LDs), where it exhibits both enzymatic and structural functions.[4][5] In mammals, emerging evidence points to its involvement in mitigating oxidative stress.[6][7][8] This technical guide provides a comprehensive overview of the current understanding of ABHD1's function and mechanism of action, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated pathways to support further research and therapeutic development.

Molecular Structure and Catalytic Machinery

ABHD1 is a protein of approximately 45 kDa (405 residues in humans) and belongs to the AB hydrolase superfamily, characterized by a canonical α/β-hydrolase fold.[1][3][6] This fold consists of a central, predominantly parallel eight-stranded β-sheet surrounded by α-helices.[9]

Key Structural Features:

-

N-Terminal Transmembrane Domain: ABHD1 is predicted to be a single-pass type II membrane protein, which facilitates its association with cellular membranes like the endoplasmic reticulum and the surface of lipid droplets.[3][4]

-

α/β-Hydrolase Domain: This central domain houses the catalytic machinery. Like many hydrolases, it contains a conserved catalytic triad (B1167595) of amino acids essential for its enzymatic activity.[6] While the specific residues for human ABHD1 are not fully detailed in the provided literature, the canonical triad consists of a nucleophile (typically serine), a catalytic acid (typically aspartate or glutamate), and a histidine residue.[6][9] For the Chlamydomonas homolog, mutation of histidine at position 356 to alanine (B10760859) was shown to abolish enzymatic activity, confirming its role in the catalytic triad.[10]

-

C-Terminal Intrinsically Disordered Domain: The C-terminus of ABHD1 contains a disordered region and a hydrophobic helix that may serve as an additional anchor to lipid droplets.[4]

Unlike several other ABHD family members, ABHD1 lacks the conserved H-X₄-D motif associated with acyltransferase activity, suggesting its primary role is hydrolytic.[3]

Core Functions of ABHD1

Current research highlights two primary functions for ABHD1: a well-characterized role in lipid droplet biogenesis in algae and an emerging role in the regulation of oxidative stress in mammals.

Dual Role in Lipid Droplet (LD) Biogenesis

In the model alga Chlamydomonas, ABHD1 is integral to the formation of LDs, which are cellular organelles for storing neutral lipids like triacylglycerols (TAGs).[4][11] Its function in this process is twofold:

A. Enzymatic Function: Lyso-DGTS Lipase (B570770) Activity

ABHD1 functions as a lysolipid lipase.[4][10] Its primary substrate is identified as lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS), a lysolipid derived from the major betaine (B1666868) lipid constituent of the LD monolayer in Chlamydomonas.[5][12]

-

Reaction: ABHD1 catalyzes the hydrolysis of an acyl chain from lyso-DGTS.

-

Products: The reaction yields a free fatty acid (FFA) and a glyceryl-N,N,N-trimethylhomoserine (GTS) moiety.[4][5]

This activity is crucial for maintaining lipid homeostasis at the LD surface. The accumulation of lysolipids can be detrimental to membrane integrity; by degrading lyso-DGTS, ABHD1 may prevent this toxicity and release FFAs that can be re-esterified into TAGs for storage.[10] ABHD1 has also shown activity towards other lysolipids in vitro, such as lysophosphatidylcholine (B164491) (lyso-PC), though its primary physiological substrate in Chlamydomonas appears to be lyso-DGTS.[4][10]

B. Structural (Non-Enzymatic) Function

Independent of its catalytic activity, ABHD1 plays a structural or biophysical role in promoting the budding of LDs from the endoplasmic reticulum.[4][10]

-

Mechanism: Lysolipids like lyso-DGTS have a conical shape (a large polar head and a single acyl chain) that induces positive membrane curvature.[10] The binding of ABHD1 protein to the LD surface is proposed to enhance this curvature, facilitating the "pinching off" of new LDs.[4] In vitro experiments using giant unilamellar vesicles (GUVs) have demonstrated that the addition of recombinant ABHD1 protein boosts curvature formation and LD budding.[4][5]

Regulation of Oxidative Stress

In mammalian systems, ABHD1 has been implicated in cellular protection against oxidative stress.[6][7]

-

Evidence: In a mouse model of hypertension characterized by increased systemic oxidative stress (D5 dopamine (B1211576) receptor knockout mice), renal expression of ABHD1 mRNA is significantly upregulated.[8]

-

Mechanism of Action: Overexpression of ABHD1 in a renal proximal tubule cell line leads to a reduction in superoxide (B77818) (O₂⁻) production by NADPH oxidase.[6][8] This suggests that ABHD1 may act to mitigate the formation of reactive oxygen species (ROS), thereby playing a protective role against oxidative damage.[7][8] The upregulation of ABHD1 in this context is hypothesized to be a compensatory protective response.[13] Furthermore, ABHD1 expression is linked to the Nrf2-ARE antioxidant response pathway.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ABHD1 function.

Table 1: ABHD1 Gene and Protein Expression

| Condition / Model System | Change in Expression | Fold Change | Reference |

|---|---|---|---|

| Chlamydomonas, Nitrogen Starvation | Increased mRNA and Protein | ~2-fold (mRNA) | [4][10] |

| D5 Dopamine Receptor Knockout Mice (Kidney) | Upregulated mRNA | Significant | [8] |

| Huntington's Disease Cell Model | Upregulated | Not specified | [3] |

| Mouse Hippocampus with Age | Downregulated | Not specified | [3] |

| Mouse Hippocampus with Exercise | Upregulated | Not specified |[3] |

Table 2: Effects of Modulating ABHD1 Levels

| Modulation | Model System | Key Outcome | Quantitative Effect | Reference |

|---|---|---|---|---|

| Overexpression | Chlamydomonas | Increased LD abundance and TAG content | Significant increase | [4][5][12] |

| Knockout | Chlamydomonas | Increased lyso-DGTS content in LDs | Significant increase | [4][5] |

| Overexpression | Renal Proximal Tubule Cells | Reduced superoxide production | Significant reduction |[6][8] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate ABHD1 function.

Recombinant ABHD1 (rABHD1) Expression and Purification

This protocol is based on methodologies used for Chlamydomonas ABHD1.[4][10]

-

Cloning: The coding sequence for ABHD1 (a truncated version lacking the N-terminal 46 amino acid transmembrane domain is often used for solubility) is cloned into an E. coli expression vector (e.g., pET series).

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression:

-

Culture transformed E. coli in LB medium at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, protease inhibitors) and lyse cells using sonication or a French press.

-

Purification from Inclusion Bodies:

-

Centrifuge the lysate to pellet inclusion bodies.

-

Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100).

-

Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl).

-

Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., Tris buffer with L-arginine and redox shuffling agents like glutathione).

-

-

Purification of Soluble Protein: If the protein is soluble, or after refolding, purify rABHD1 using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

-

Verification: Confirm protein purity and size using SDS-PAGE.

In Vitro Lipase Activity Assay

This assay is used to identify substrates and characterize the enzymatic activity of rABHD1.[4][10]

-

Substrate Preparation:

-

Total Lipid Extract: Extract total lipids from Chlamydomonas cells (e.g., abhd1 knockout mutant to ensure substrate availability) using a Bligh-Dyer or Folch method.

-

Purified Lipids: Use commercially available lysolipids (e.g., 16:0/0:0 lyso-PC) or purified lyso-DGTS. Resuspend lipids in a reaction buffer containing a detergent (e.g., Triton X-100) to form micelles.

-

-

Enzymatic Reaction:

-

Incubate a defined amount of substrate with purified rABHD1 (e.g., 1-10 µg) in a suitable reaction buffer (e.g., Teorell-Stenhagen universal buffer, pH 7.5).

-

Include a negative control reaction without rABHD1 to account for auto-hydrolysis of the substrate.

-

Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a set time (e.g., 2 hours).

-

-

Lipid Extraction: Stop the reaction and extract lipids using a Bligh-Dyer or Folch method. Add an internal standard (e.g., 19:0 fatty acid) for quantification.

-

Analysis:

-

Analyze the lipid extract using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify and quantify the decrease in the substrate (e.g., lyso-DGTS) and the increase in the product (e.g., free fatty acids) by comparing the enzyme-treated sample to the negative control.

-

In Vitro LD Budding Assay using GUVs

This biophysical assay assesses the non-enzymatic function of ABHD1 in promoting membrane curvature.[4]

-

GUV Formation: Prepare Giant Unilamellar Vesicles (GUVs) containing a mix of phospholipids (B1166683) (e.g., DOPC, DOPE) and a fluorescent lipid dye via electroformation.

-

Droplet Embedding: Put the GUVs in contact with an emulsion of triacylglycerol (TAG) labeled with a different fluorescent dye (e.g., NBD-TAG). This allows TAG micro-droplets to form at the lipid bilayer of the GUVs.

-

Protein Incubation: Add purified rABHD1 to the GUV suspension. Use a control protein like Bovine Serum Albumin (BSA) in a separate sample.

-

Microscopy: Observe the GUVs over time using confocal fluorescence microscopy.

-

Analysis: Monitor the GUVs for the formation of high-curvature structures and the budding of TAG droplets from the main vesicle membrane in the presence of rABHD1 compared to the control.

Signaling Pathways and Mechanisms of Action

The dual function of ABHD1 in LD biogenesis and its role in oxidative stress position it within distinct cellular pathways.

Mechanism of ABHD1 in Lipid Droplet Biogenesis

ABHD1's involvement in LD biogenesis is a coordinated process involving both its enzymatic and structural properties at the ER-LD interface. The proposed model suggests that during conditions favoring TAG synthesis (like nitrogen starvation), both ABHD1 expression and the generation of lyso-DGTS are increased. Together, they promote the positive membrane curvature needed for LDs to bud off from the ER. ABHD1's lipase activity then manages the local concentration of lysolipids, preventing membrane destabilization and providing FFAs for further TAG synthesis.[4][10]

References

- 1. genecards.org [genecards.org]

- 2. ABHD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Gene - ABHD1 [maayanlab.cloud]

- 7. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

The Role of α/β-Hydrolase Domain Containing 1 (ABHD1) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α/β-hydrolase domain (ABHD) superfamily of proteins represents a large and diverse group of enzymes with critical roles in lipid metabolism and signaling. Among these, ABHD1 has emerged as a protein of interest, though its precise functions, particularly in mammals, are still under active investigation. This technical guide provides a comprehensive overview of the current understanding of ABHD1's role in lipid metabolism, drawing from studies in both algal and mammalian systems. It details the enzymatic activity of ABHD1, its involvement in lipid droplet biogenesis, and its potential connection to cellular oxidative stress responses. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into the biology and therapeutic potential of ABHD1.

Introduction

The α/β-hydrolase domain (ABHD) superfamily is one of the largest and most functionally diverse protein families, encompassing a wide range of enzymes such as lipases, esterases, and proteases.[1] These proteins are characterized by a conserved α/β-hydrolase fold, which forms the catalytic domain.[2] Members of the ABHD family are integral to the regulation of lipid metabolism, with demonstrated involvement in the synthesis and degradation of various lipid species, including glycerophospholipids.[3] Dysregulation of ABHD family members has been implicated in a variety of human diseases, highlighting their potential as therapeutic targets.[2][4]

ABHD1 is a member of this superfamily, but its specific functions have remained relatively enigmatic, especially in mammalian systems where its biochemical activity has not been fully characterized.[3] However, recent studies, particularly in the model green microalga Chlamydomonas reinhardtii, have provided significant insights into its role as a lysolipid lipase (B570770) involved in lipid droplet (LD) dynamics.[5][6] In mammals, emerging evidence suggests a potential role for ABHD1 in the modulation of oxidative stress.[7]

This guide aims to synthesize the current knowledge on ABHD1, providing a detailed examination of its known functions, the experimental approaches used to study it, and the signaling pathways in which it is implicated.

Enzymatic Function and Substrate Specificity

Lysolipid Lipase Activity in Chlamydomonas reinhardtii

The most definitive enzymatic function of ABHD1 has been characterized in the green microalga Chlamydomonas reinhardtii. In this organism, ABHD1 functions as a lysolipid lipase with a preference for lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS).[5][8]

The enzymatic reaction catalyzed by ABHD1 is as follows:

Lyso-DGTS → Free Fatty Acid + Glyceryl-N,N,N-trimethylhomoserine (GTS)

This activity was confirmed using recombinant ABHD1 expressed in E. coli, which was shown to hydrolyze lyso-DGTS in vitro.[6] The enzyme is localized to the surface of lipid droplets, suggesting a direct role in LD metabolism.[6] While lyso-DGTS is the primary substrate identified, ABHD1 has also been shown to act on other lysolipids, such as lyso-phosphatidylcholine (lyso-PC), albeit with potentially different efficiencies.[6]

Putative Function in Mammalian Systems

The endogenous substrate and precise enzymatic activity of mammalian ABHD1 remain to be definitively identified.[3] While sequence homology suggests a hydrolase function, comprehensive substrate screening has yet to reveal its primary physiological substrate in mammals.[9] The absence of clear ABHD1 homologs in plants and mammals with the same substrate specificity suggests a divergence in function across different evolutionary lineages.[6]

Role in Lipid Droplet Biogenesis and Metabolism

Dual Role in Chlamydomonas reinhardtii

In C. reinhardtii, ABHD1 plays a multifaceted role in the formation and metabolism of lipid droplets (LDs), which are organelles for storing neutral lipids.[5][8] Studies involving overexpression and knockout of the ABHD1 gene have revealed a dual function:

-

Enzymatic Role: By hydrolyzing lyso-DGTS on the surface of LDs, ABHD1 is thought to remodel the lipid composition of the LD monolayer. This remodeling may be crucial for the growth and stability of LDs.[6]

-

Structural Role: Beyond its catalytic activity, ABHD1 appears to have a structural role in promoting the budding of LDs from the endoplasmic reticulum. This suggests that the physical presence of the protein contributes to the biogenesis of these organelles.[8][10]

Overexpression of ABHD1 in C. reinhardtii leads to an increase in the number of LDs and a higher total content of triacylglycerols (TAGs), the primary component of LDs.[11] Conversely, knockout mutants of ABHD1 exhibit an accumulation of lyso-DGTS in their LDs, consistent with the loss of its lipase activity.[11]

Connection to Oxidative Stress in Mammals

While the direct role of ABHD1 in mammalian lipid metabolism is still being elucidated, several studies have pointed to a connection with cellular responses to oxidative stress.

Regulation of NADPH Oxidase

In a mouse model of hypertension characterized by increased systemic oxidative stress (D5 dopamine (B1211576) receptor deficient mice), the expression of ABHD1 was found to be significantly upregulated in the kidneys.[7] Further experiments in a renal proximal tubule cell line demonstrated that overexpression of ABHD1 led to a reduction in the production of superoxide (B77818) (O₂⁻) by NADPH oxidase.[7] This suggests that ABHD1 may have a protective role against oxidative stress by negatively regulating the activity of this key ROS-producing enzyme. The precise mechanism of this regulation is yet to be determined.

Potential Link to the Nrf2-ARE Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. While a direct interaction has not been definitively proven, the upregulation of ABHD1 in response to oxidative stress suggests a potential interplay with this pathway. Further research is needed to explore whether ABHD1 is a downstream target of Nrf2 or if it influences Nrf2 activation.

Quantitative Data

The following tables summarize the available quantitative data regarding the impact of ABHD1 on lipid composition.

Table 1: Effect of ABHD1 Expression on Lipid Droplet and Triacylglycerol Content in Chlamydomonas reinhardtii

| Condition | Parameter | Fold Change (relative to control) | Reference |

| ABHD1 Overexpression | Lipid Droplet Abundance | Increased | [11] |

| Triacylglycerol (TAG) Content | Increased | [11] | |

| ABHD1 Knockout | Lyso-DGTS in Lipid Droplets | Increased | [11] |

Note: Specific fold changes can vary between studies and experimental conditions. The table indicates the general trend observed.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ABHD1.

Recombinant ABHD1 Expression and Purification (from C. reinhardtii)

This protocol is adapted from the methods used to produce recombinant ABHD1 for enzymatic assays.[6]

-

Cloning: The coding sequence for C. reinhardtii ABHD1 (lacking the N-terminal transmembrane domain) is cloned into a suitable bacterial expression vector (e.g., a pET vector with an N-terminal His-tag).

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Culture Growth:

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 18°C for 16-20 hours.

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies (as ABHD1 may express in an insoluble form).

-

-

Purification from Inclusion Bodies (if necessary):

-

Wash the inclusion body pellet with a buffer containing 50 mM Tris-HCl pH 8.0, 100 mM NaCl, and 1% Triton X-100.

-

Solubilize the inclusion bodies in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, and 10 mM imidazole.

-

Refold the protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM DTT).

-

-

Affinity Chromatography:

-

Load the soluble lysate or refolded protein onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with wash buffer.

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Concentrate the protein, snap-freeze in liquid nitrogen, and store at -80°C.

-

Lysophospholipase Activity Assay

This protocol is a generalized method for measuring the lysophospholipase activity of ABHD1.[6]

-

Substrate Preparation:

-

Prepare a stock solution of the lysolipid substrate (e.g., lyso-PC or purified lyso-DGTS) in a suitable solvent (e.g., chloroform (B151607)/methanol).

-

Evaporate the solvent under a stream of nitrogen and resuspend the lipid in assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl) containing a detergent such as Triton X-100 to form micelles.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the substrate solution with the purified recombinant ABHD1 enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Include control reactions with heat-inactivated enzyme or without enzyme.

-

-

Lipid Extraction:

-

Stop the reaction by adding a chloroform/methanol (B129727) mixture (e.g., 2:1 v/v) to extract the lipids.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Quantification of Products:

-

The released free fatty acids can be quantified using a colorimetric or fluorometric assay kit.

-

Alternatively, the lipid extract can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the substrate and products.

-

Lipid Extraction and Analysis from Chlamydomonas reinhardtii

This protocol outlines a standard method for the extraction and analysis of lipids from C. reinhardtii.[5][12]

-

Cell Harvesting: Harvest C. reinhardtii cells by centrifugation.

-

Lipid Extraction (Bligh & Dyer Method):

-

To the cell pellet, add a mixture of chloroform and methanol (1:2, v/v).

-

Vortex vigorously to disrupt the cells and extract the lipids.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase (containing the lipids).

-

-

Lipid Analysis by LC-MS/MS:

-

Dry the extracted lipids under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

-

Inject the sample onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

-

Use a gradient of solvents to separate the different lipid species.

-

Identify and quantify the lipids based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

-

Quantitative Analysis of Lipid Droplets by Fluorescence Microscopy

This protocol describes a method for staining and quantifying lipid droplets in cells.[1]

-

Cell Culture and Treatment: Culture cells under the desired conditions.

-

Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with PBS.

-

Stain the lipid droplets with a lipophilic dye such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 15-30 minutes.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.

-

Acquire images from multiple fields of view for each condition.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the lipid droplets.

-

Segment the cells based on a whole-cell stain or brightfield image.

-

Identify and count the lipid droplets within each cell.

-

Measure the total fluorescence intensity of the lipid droplet stain per cell as a measure of total lipid content.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed signaling pathways involving ABHD1.

ABHD1 in Lipid Droplet Biogenesis in C. reinhardtii

Caption: Proposed dual role of ABHD1 in lipid droplet (LD) biogenesis in C. reinhardtii.

Proposed Role of Mammalian ABHD1 in Oxidative Stress Regulation

References

- 1. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid droplet staining and quantification [bio-protocol.org]

- 3. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]

- 5. A Single-Step Method for Rapid Extraction of Total Lipids from Green Microalgae | PLOS One [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. streetslab.berkeley.edu [streetslab.berkeley.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. α/β hydrolase domain-containing protein 1 acts as a lysolipid lipase and is involved in lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to ABHD1: Substrates and Endogenous Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of α/β hydrolase domain-containing protein 1 (ABHD1), focusing on its identified substrates, potential endogenous ligands, and its role in cellular processes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting lipid-metabolizing enzymes.

Introduction to ABHD1

ABHD1 is a member of the large α/β-hydrolase fold domain-containing superfamily of proteins, which are found in virtually all sequenced genomes.[1] These enzymes are characterized by a conserved α/β hydrolase fold and are involved in the metabolism of various lipids.[2][3] While many members of the ABHD family have been characterized, the specific physiological substrates and functions of ABHD1 have remained largely elusive until recently.[2][4] Structurally, the human ABHD1 protein is composed of 405 amino acids and contains a conserved catalytic triad (B1167595) typical of serine hydrolases.[5][6] Gene expression studies have shown that ABHD1 is highly expressed in skeletal muscle and testis, with lower levels of expression in the spleen and fibroblasts.[7]

Identified Substrates of ABHD1

Recent studies, primarily in the model microalga Chlamydomonas reinhardtii, have identified ABHD1 as a lysolipid lipase (B570770).[1][8] Its primary substrate in this organism is lyso-DGTS (lyso-derivatives of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine), which is a major lipid component of the lipid droplet (LD) monolayer.[1][9]

Lysolipids as Primary Substrates

ABHD1 exhibits lipase activity towards a range of lysolipids, with a demonstrated preference for those with a single acyl chain. It does not show activity toward lipids with two acyl groups.[1] The hydrolysis of lyso-DGTS by ABHD1 yields a free fatty acid and a glyceryltrimethylhomoserine moiety.[1]

Table 1: Substrate Specificity of Chlamydomonas reinhardtii ABHD1

| Substrate | Relative Activity | Notes |

| lyso-DGTS | High | Identified as the primary endogenous substrate in Chlamydomonas.[1][8] |

| lyso-PC | High | A commercially available lipid structurally similar to lyso-DGTS, often used for in vitro assays.[8] |

| lyso-PE | Moderate | Demonstrates activity, but potentially lower than towards lyso-DGTS and lyso-PC.[1] |

| MAG | Moderate | Shows activity towards monoacylglycerol.[1] |

| lyso-PG | Low | Exhibits relatively low activity towards this substrate.[1] |

| DGTS | None | No detectable activity towards the diacyl form.[1][8] |

| PC | None | No detectable activity towards the diacyl form.[8] |

Note: The relative activities are inferred from qualitative descriptions in the cited literature. Specific kinetic parameters (Km, Vmax) are not yet widely published.

Mammalian Substrates

While the primary research identifying specific substrates for ABHD1 has been conducted in algae, the conservation of the α/β-hydrolase domain suggests that mammalian ABHD1 may also function as a lysolipid lipase. However, the specific endogenous substrates in mammals have not yet been definitively identified.[2] Given the role of other ABHD family members in lipid signaling, it is plausible that mammalian ABHD1 substrates are involved in key cellular pathways.[2]

Endogenous Ligands and Regulation

The distinction between substrates and endogenous ligands is crucial. While substrates are metabolized by the enzyme, endogenous ligands can regulate the enzyme's activity or its interaction with other proteins. To date, no specific endogenous regulatory ligands for ABHD1 have been formally identified. Research on the related protein ABHD5 has shown that its interaction with perilipin is regulated by endogenous ligands such as long-chain acyl-CoAs, suggesting a potential avenue for investigation into ABHD1 regulation.[10][11]

A number of small molecule inhibitors have been identified that can indirectly affect ABHD1 activity by modulating the broader lipid metabolism landscape.[12]

Table 2: Compounds Indirectly Affecting ABHD1 Activity

| Compound | Mechanism of Action | Effect on ABHD1 |

| Betulinic Acid | Inhibits topoisomerase, altering cell proliferation and lipid metabolism. | Indirectly influences ABHD1 by modifying the lipid substrate pool.[12] |

| Triacsin C | Inhibits long-chain acyl-CoA synthetase. | Reduces the availability of activated fatty acids, thus indirectly decreasing potential ABHD1 substrates.[12] |

| Thiazolidinediones | PPAR receptor agonists. | Cause broad changes in the expression of genes involved in lipid metabolism, which can influence ABHD1 activity.[12] |

| Curcumin | Modulates various signaling pathways. | Can alter the cellular metabolic state, thereby impacting ABHD1 activity.[12] |

Role in Cellular Signaling and Lipid Droplet Biogenesis

In Chlamydomonas, ABHD1 plays a multifaceted role in the formation of lipid droplets (LDs), which are crucial organelles for energy storage.[1][9]

Dual Function in LD Formation

ABHD1 contributes to LD biogenesis through two distinct mechanisms:

-

Enzymatic Activity: As a lyso-DGTS lipase, ABHD1 hydrolyzes lyso-DGTS on the surface of nascent LDs.[1][8] The removal of the bulky head group of the lysolipid is thought to facilitate the coalescence of triacylglycerols and the expansion of the LD core.[8]

-

Structural Role: Independent of its enzymatic activity, ABHD1 appears to play a structural role in promoting the positive membrane curvature required for the budding of LDs from the endoplasmic reticulum.[1][8]

The diagram below illustrates the proposed model for the dual role of ABHD1 in LD formation.

Caption: Dual role of ABHD1 in lipid droplet biogenesis.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize ABHD1 substrates and activity.

Recombinant ABHD1 Expression and Purification

-

Objective: To produce purified ABHD1 protein for in vitro activity assays.

-

Methodology:

-

The coding sequence for ABHD1 (often with an N-terminal truncation to improve solubility) is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG.

-

Cells are harvested, lysed, and the recombinant protein is purified from inclusion bodies using urea (B33335) denaturation followed by refolding, or from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Protein purity is assessed by SDS-PAGE.

-

In Vitro Lipase Activity Assay

-

Objective: To determine the enzymatic activity of purified ABHD1 on various lipid substrates.

-

Methodology:

-

A reaction mixture is prepared containing a universal buffer (e.g., Teorell-Stenhagen buffer at pH 7.5), NaCl, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate.

-

The purified, refolded recombinant ABHD1 is added to the reaction mixture containing the lipid substrate (e.g., lyso-PC, or total lipid extract from Chlamydomonas mutants).

-

The reaction is incubated for a set period (e.g., 2 hours) at a controlled temperature.

-

The reaction is stopped, and lipids are extracted (e.g., using a modified Bligh-Dyer method).

-

The formation of free fatty acids is quantified by LC-MS/MS, using an internal standard (e.g., 19:0 fatty acid) for normalization.[8]

-

The workflow for identifying ABHD1 substrates is depicted in the following diagram.

Caption: Workflow for ABHD1 substrate identification.

Lipid Droplet Staining and Visualization

-

Objective: To visualize the effect of ABHD1 expression on lipid droplet formation in vivo.

-

Methodology:

-

Cells (e.g., Chlamydomonas wild-type, knockout mutants, or overexpression lines) are cultured under conditions that induce lipid droplet formation (e.g., nitrogen starvation).

-

A fluorescent neutral lipid stain (e.g., BODIPY) is added to the cell culture.

-

After a short incubation, the cells are washed to remove excess dye.

-

The stained lipid droplets are visualized using confocal microscopy.

-

Image analysis software can be used to quantify the number and size of lipid droplets per cell.

-

Conclusion and Future Directions

The identification of ABHD1 as a lysolipid lipase involved in lipid droplet biogenesis in algae has been a significant advancement in understanding the function of this enzyme.[1][8] However, several key areas require further investigation:

-

Mammalian Substrates and Function: The primary focus for future research should be the definitive identification of the endogenous substrates of mammalian ABHD1 and its physiological role, particularly in tissues where it is highly expressed, such as skeletal muscle.

-

Regulatory Mechanisms: Elucidating the mechanisms that regulate ABHD1 activity, including the potential role of endogenous ligands and post-translational modifications, is crucial.

-

Therapeutic Potential: Given the involvement of other ABHD family members in various diseases, including metabolic and neurological disorders, exploring the therapeutic potential of modulating ABHD1 activity is a promising avenue for drug development.[2][13]

This technical guide provides a solid foundation for researchers and drug development professionals. As research into ABHD1 continues, a more detailed understanding of its role in health and disease will undoubtedly emerge, potentially revealing new therapeutic targets.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. researchgate.net [researchgate.net]

- 5. Gene - ABHD1 [maayanlab.cloud]

- 6. uniprot.org [uniprot.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Endogenous and Synthetic ABHD5 Ligands Regulate ABHD5-Perilipin Interactions and Lipolysis in Fat and Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Aspects of ABHD1 Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abhydrolase domain containing 1 (ABHD1) is a member of the α/β hydrolase superfamily, a diverse group of enzymes involved in lipid metabolism and signal transduction. While the precise biochemical function of ABHD1 is still under investigation, emerging evidence suggests its involvement in crucial cellular processes, including the response to oxidative stress. This technical guide provides a comprehensive overview of the current understanding of ABHD1 gene expression, its regulation by key signaling pathways, and the experimental methodologies used to study these processes.

Data Presentation: Quantitative Expression of ABHD1

The expression of the ABHD1 gene varies across different human tissues. Analysis of RNA-sequencing data from the Human Protein Atlas, combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, provides a quantitative overview of ABHD1 mRNA levels in normalized Transcripts Per Million (nTPM).

| Tissue | nTPM (Median) |

| Testis | 18.5 |

| Skeletal muscle | 7.8 |

| Heart muscle | 6.5 |

| Esophagus | 5.4 |

| Skin | 4.9 |

| Stomach | 4.7 |

| Colon | 4.2 |

| Small intestine | 4.1 |

| Adipose tissue | 3.9 |

| Lung | 3.7 |

| Kidney | 3.5 |

| Liver | 2.9 |

| Brain (Cerebral Cortex) | 2.1 |

| Spleen | 1.5 |

| Fibroblasts | Low |

Table 1: Median expression of ABHD1 mRNA in various human tissues. Data is presented as normalized Transcripts Per Million (nTPM) from the Human Protein Atlas.[1][2]

In addition to tissue-specific expression, ABHD1 expression is altered in various cancer types. The Cancer Genome Atlas (TCGA) provides data on ABHD1 mRNA expression in several cancers.

| Cancer Type | Expression Level (Compared to Normal Tissue) |

| Carcinoid tumors | Strongly stained |

| Malignant melanomas | Nuclear staining observed |

| Testicular cancers | Nuclear staining observed |

| Renal cancers | Mostly negative |

Table 2: ABHD1 protein expression in different cancer tissues as observed by immunohistochemistry.[3]

Signaling Pathways Regulating ABHD1 Expression

The expression of ABHD1 is dynamically regulated by several signaling pathways, highlighting its role in cellular responses to various stimuli.

Notch Signaling Pathway

The Notch signaling pathway, a highly conserved cell-cell communication system, plays a role in regulating ABHD1 expression.[4] Activation of the Notch pathway generally leads to the cleavage of the Notch receptor and the translocation of the Notch intracellular domain (NICD) to the nucleus. In the nucleus, NICD interacts with the transcription factor CSL to regulate the expression of target genes. Studies have shown that transgenic activation of Notch signaling leads to a significant down-regulation of ABHD1 expression in the mouse liver and small intestine.[4]

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Upregulation of the Nrf2-ARE pathway has been observed in a cell model of Huntington's disease, which is accompanied by an increase in ABHD1 expression, suggesting a protective role for ABHD1.[4] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to AREs in the promoter regions of its target genes, including potentially ABHD1, to initiate their transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ABHD1 gene expression and regulation.

Quantitative Real-Time PCR (qRT-PCR) for ABHD1 mRNA Quantification

This protocol is used to measure the relative or absolute quantity of ABHD1 mRNA in a given sample.

1. RNA Extraction:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

The reaction typically includes dNTPs, RNase inhibitor, and reverse transcriptase in a final volume of 20 µL.

-

Incubate the reaction at the recommended temperature (e.g., 42°C for 60 minutes) followed by enzyme inactivation (e.g., 70°C for 10 minutes).

3. qPCR Reaction:

-

Prepare the qPCR reaction mix in a total volume of 10-20 µL containing:

-

2x SYBR Green Master Mix

-

0.5 µM of forward and reverse primers for ABHD1

-

1-2 µL of diluted cDNA template

-

Nuclease-free water

-

-

ABHD1 primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Example primers (human):

-

Forward: 5'-GCT GAG AAG GAG TTC GAG GA-3'

-

Reverse: 5'-TCA GGT CAT AGG GCT TCT CG-3'

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling Conditions:

-

Perform the reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for ABHD1 and the reference gene.

-

Calculate the relative expression of ABHD1 using the 2-ΔΔCt method.

Luciferase Reporter Assay for ABHD1 Promoter Activity

This assay is used to determine how different signaling pathways or transcription factors regulate the transcriptional activity of the ABHD1 promoter.

1. Plasmid Construction:

-

Clone the promoter region of the ABHD1 gene (e.g., ~2 kb upstream of the transcription start site) into a luciferase reporter vector (e.g., pGL3-Basic).

-

Co-transfect a control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.

2. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T, HepG2) in 24-well plates.

-

When cells reach 70-80% confluency, co-transfect the ABHD1-promoter-luciferase construct, the Renilla luciferase control vector, and any expression vectors for transcription factors or signaling pathway components of interest using a suitable transfection reagent.

3. Cell Treatment and Lysis:

-

After 24-48 hours of transfection, treat the cells with specific agonists or antagonists of the signaling pathway being investigated.

-

After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.

4. Luciferase Activity Measurement:

-

Measure the firefly luciferase activity from the ABHD1 promoter construct using a luminometer after adding the luciferase assay substrate.

-

Subsequently, measure the Renilla luciferase activity in the same sample by adding the Stop & Glo® reagent.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold change in luciferase activity relative to the control group.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the ABHD1 Promoter

This protocol is used to determine if a specific transcription factor directly binds to the promoter region of the ABHD1 gene in vivo.

1. Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

-

Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Include a negative control with a non-specific IgG antibody.

3. Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

5. Analysis by qPCR (ChIP-qPCR):

-

Perform qPCR on the purified DNA using primers designed to amplify a specific region of the ABHD1 promoter that is predicted to contain the binding site for the transcription factor.

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Conclusion

The regulation of ABHD1 gene expression is a complex process involving tissue-specific factors and dynamic signaling pathways like Notch and Nrf2-ARE. This technical guide provides a foundational understanding of ABHD1 expression and the experimental approaches to further elucidate its regulatory mechanisms. A deeper understanding of how ABHD1 is controlled will be crucial for developing therapeutic strategies targeting this gene and its associated pathways in various diseases. Further research is warranted to explore the epigenetic regulation of ABHD1 and to fully characterize its role in cellular physiology and pathology.

References

- 1. ABHD1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. Tissue expression of ABHD1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Tissue expression of ABHD11 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

ABHD1 Protein: Structure, Active Site, and Functional Implications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abhydrolase domain-containing protein 1 (ABHD1) is a member of the α/β hydrolase superfamily, characterized by a conserved structural fold and catalytic triad (B1167595).[1] While research into ABHD1 is ongoing, significant strides have been made in understanding its structure, enzymatic function, and physiological roles, particularly in lipid metabolism and cellular stress responses. This technical guide provides a comprehensive overview of the current knowledge on ABHD1, focusing on its protein structure, active site architecture, and functional implications. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this enzyme.

ABHD1 Protein Structure

The three-dimensional structure of human ABHD1 has not yet been determined by experimental methods such as X-ray crystallography or cryo-electron microscopy. However, reliable structural models have been generated using advanced computational methods like AlphaFold.[2][3] These models provide valuable insights into the overall architecture and domain organization of the protein.

ABHD1 is predicted to be a single-pass type II membrane protein.[4] Its structure can be broadly divided into three main regions:

-

N-terminal transmembrane domain: This region anchors the protein to cellular membranes, consistent with its localization to lipid droplets.[2]

-

Central α/β-hydrolase fold-containing domain: This is the catalytic core of the enzyme, containing the active site residues responsible for its enzymatic activity.[1][2] The canonical α/β hydrolase fold consists of a central β-sheet composed of eight β-strands, flanked by α-helices.[4][5]

-

C-terminal intrinsically disordered domain: This region lacks a fixed three-dimensional structure and may be involved in protein-protein interactions or regulation of enzyme activity.[2]

A hydrophobic helix rich in alanine (B10760859) residues is also predicted at the C-terminus, which may further contribute to its association with lipid droplets.[2]

Table 1: Structural and Domain Information for Human ABHD1

| Feature | Description | Source |

| Protein Size | 405 amino acids | [6] |

| Molecular Mass | ~45 kDa | [4] |

| Predicted Topology | Single-pass type II membrane protein | [4] |

| N-terminal Domain | Transmembrane domain | [2] |

| Central Domain | α/β-hydrolase fold | [1][2] |

| C-terminal Domain | Intrinsically disordered domain | [2] |

| Structural Model | AlphaFold prediction available | [2][3] |

The ABHD1 Active Site

The catalytic activity of ABHD1, like other members of the α/β hydrolase superfamily, is dependent on a catalytic triad of amino acid residues located within the active site.[4][7] For ABHD1, this triad is predicted to consist of a nucleophile, an acid, and a base.

Based on sequence alignments and structural modeling, the putative catalytic triad of Chlamydomonas ABHD1 has been identified, and the corresponding residues in human ABHD1 are predicted by similarity.[8]

Table 2: Predicted Catalytic Triad Residues of ABHD1

| Residue Role | Chlamydomonas ABHD1 | Human ABHD1 (Predicted) | Source |

| Nucleophile | Asp179 | Asp203 | [8][9] |

| Acid | Asp328 | Asp329 | [8][9] |

| Histidine (Base) | His356 | His358 | [8][9] |

Site-directed mutagenesis studies on Chlamydomonas ABHD1 have provided functional evidence for the importance of these residues. Mutation of the catalytic histidine (His356) to alanine resulted in a roughly 90% reduction in its lysolipase activity, confirming its critical role in catalysis.[8] The active site is located in a cleft on the protein surface, which is typical for α/β hydrolases.

Enzymatic Function and Substrate Specificity

ABHD1 has been characterized as a lysolipid lipase (B570770), an enzyme that hydrolyzes lysophospholipids.[2][10]

Known Substrates

The primary substrate identified for ABHD1, particularly in the model organism Chlamydomonas reinhardtii, is lyso-diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS) .[2][11][12] ABHD1 catalyzes the hydrolysis of an acyl group from lyso-DGTS, producing a free fatty acid and glyceryl-N,N,N-trimethylhomoserine (GTS).[2][8]

In vitro studies have shown that recombinant ABHD1 can also hydrolyze other lysolipids, such as lyso-phosphatidylcholine (lyso-PC), but does not act on diacyl-glycerolipids like DGTS.[8]

Table 3: Substrate Specificity of Chlamydomonas ABHD1

| Substrate | Activity | Source |

| Lyso-DGTS | High | [2][8] |

| Lyso-PC | Moderate | [8] |

| Lyso-PE | Minor | [2] |

| Lyso-PG | Minor | [2] |

| DGTS | None | [8] |

| PC | None | [2] |

Enzyme Kinetics

To date, specific quantitative kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for ABHD1 have not been extensively reported in the literature. Further research is required to determine these values for different substrates, which will be crucial for understanding its catalytic efficiency and for the development of specific inhibitors.

Inhibitors

The field of ABHD1-specific inhibitors is still in its early stages. While no potent and selective inhibitors have been reported, some compounds have been shown to indirectly affect ABHD1 activity by modulating lipid metabolism. It is important to note that the inhibitors listed below are not direct inhibitors of ABHD1 but rather affect pathways that may influence its function.

Table 4: Compounds with Indirect Effects on ABHD1

| Compound | Mechanism of Action | Potential Effect on ABHD1 |

| Betulinic Acid | Inhibits topoisomerase, altering lipid metabolism. | Indirectly influences ABHD1 by modifying the lipid substrate pool. |

| Triacsin C | Inhibits long-chain acyl-CoA synthetase. | May decrease the availability of substrates for ABHD1. |

| Thiazolidinediones | PPARγ agonists. | Broadly alter gene expression related to lipid metabolism, which could include ABHD1. |

Physiological Function and Signaling Pathways

The physiological role of ABHD1 appears to be multifaceted, with functions in both lipid droplet biogenesis and cellular stress responses.

Role in Lipid Droplet Biogenesis

In the green alga Chlamydomonas, ABHD1 is localized to the surface of lipid droplets and plays a crucial role in their formation.[2] Overexpression of ABHD1 leads to an increase in the number of lipid droplets and a higher triacylglycerol (TAG) content.[2][10] Conversely, knockout of the ABHD1 gene results in an accumulation of lyso-DGTS in lipid droplets.[2] This suggests a dual role for ABHD1 in lipid droplet biogenesis:

-

Enzymatic activity: By hydrolyzing lyso-DGTS, ABHD1 may regulate the lipid composition of the lipid droplet surface, facilitating their growth and maturation.[2]

-

Structural role: ABHD1 may also have a non-enzymatic, structural role in promoting the budding of lipid droplets from the endoplasmic reticulum.[2][10]

Caption: Role of ABHD1 in Lipid Droplet Biogenesis.

Regulation of Oxidative Stress

In mammalian cells, ABHD1 has been implicated in the regulation of oxidative stress.[4][13] Overexpression of ABHD1 in a renal cell line was shown to reduce the production of reactive oxygen species (ROS) by NADPH oxidase.[4][14] This suggests that ABHD1 may have a protective role against oxidative stress-induced cellular damage.[14] Upregulation of ABHD1 has been observed in a mouse model of hypertension characterized by increased oxidative stress, potentially as a compensatory mechanism.[4][14]

Caption: Proposed Role of ABHD1 in Mitigating Oxidative Stress.

Experimental Protocols

Detailed and validated experimental protocols specifically for ABHD1 are not widely available. However, standard biochemical methods for protein expression, purification, and enzyme activity assays can be readily adapted.

Recombinant ABHD1 Expression and Purification Workflow

The expression and purification of recombinant ABHD1 are essential for its biochemical and structural characterization. A general workflow for producing a truncated, soluble version of ABHD1 in E. coli is outlined below.

Caption: General Workflow for Recombinant ABHD1 Expression and Purification.

Lipase Activity Assay Protocol

A colorimetric assay can be used to measure the lipase activity of ABHD1 by detecting the release of a chromogenic product.[15][16][17][18] This protocol is a general guideline and may require optimization for ABHD1.

Materials:

-

Purified recombinant ABHD1

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: A suitable p-nitrophenyl (pNP) ester of a fatty acid (e.g., p-nitrophenyl butyrate).

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the pNP-substrate in a suitable solvent (e.g., isopropanol) to make a stock solution.

-

Prepare serial dilutions of the purified ABHD1 enzyme in Assay Buffer.

-

-

Set up the Reaction:

-

In a 96-well microplate, add a defined volume of Assay Buffer to each well.

-

Add a small volume of the ABHD1 enzyme dilution to the appropriate wells. Include a negative control with no enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add the pNP-substrate to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 405 nm (for p-nitrophenol) at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a microplate reader.

-

-

Calculate Activity:

-

Determine the rate of change in absorbance over time (ΔAbs/min).

-

Use the molar extinction coefficient of p-nitrophenol to convert the rate of absorbance change to the rate of product formation (μmol/min).

-

Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions.

-

Conclusion and Future Directions

ABHD1 is an emerging enzyme with important roles in lipid metabolism and cellular homeostasis. While significant progress has been made in identifying its primary function as a lysolipid lipase and its involvement in lipid droplet dynamics and oxidative stress, several key areas require further investigation. The determination of the experimental three-dimensional structure of ABHD1 will be crucial for a detailed understanding of its active site and for structure-based drug design. Furthermore, a comprehensive characterization of its kinetic properties and the development of potent and selective inhibitors will be essential for validating its therapeutic potential. Future research should also focus on elucidating the precise signaling pathways in which mammalian ABHD1 participates to fully understand its role in health and disease.

References

- 1. ABHD1 abhydrolase domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 4. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. Molecular Basis of the General Base Catalysis of an α/β-Hydrolase Catalytic Triad - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. uniprot.org [uniprot.org]

- 10. scienft.com [scienft.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Alpha/beta hydrolase 1 is upregulated in D5 dopamine receptor knockout mice and reduces O2- production of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Amplite® Colorimetric Lipase Activity Assay Kit | AAT Bioquest [aatbio.com]

The Frontier of Lipid Signaling: A Technical Guide to the Discovery and Synthesis of ABHD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α/β-hydrolase domain-containing protein 1 (ABHD1) is a largely uncharacterized serine hydrolase with emerging roles in lipid metabolism, oxidative stress, and cellular signaling.[1] Despite its potential as a therapeutic target, the development of potent and selective ABHD1 inhibitors remains a nascent field. This technical guide provides a comprehensive overview of the current understanding of ABHD1 and outlines a strategic framework for the discovery and synthesis of its inhibitors. Drawing upon established methodologies from the broader α/β-hydrolase superfamily, this document details essential experimental protocols, data presentation strategies, and the logical workflows required to identify and characterize novel ABHD1-targeting compounds.

Introduction to ABHD1: A Serine Hydrolase at the Crossroads of Metabolism and Signaling

ABHD1 is a member of the large and functionally diverse α/β-hydrolase domain (ABHD) superfamily of enzymes.[1] These proteins are characterized by a conserved α/β-hydrolase fold and typically possess a catalytic triad, most commonly Ser-His-Asp, which is essential for their hydrolytic activity.[2] While the physiological substrates and broader roles of many ABHD family members are still under investigation, several have been implicated in the metabolism of signaling lipids.[1]

The biochemical function of ABHD1 has been identified as a lysolipid lipase, playing a role in the formation of lipid droplets.[3][4] Specifically, it has been shown to hydrolyze lyso-derivatives of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine (lyso-DGTS).[3] Overexpression of ABHD1 can increase the abundance of lipid droplets and boost triacylglycerol (TAG) content.[3][5] Beyond its enzymatic function, ABHD1 may also have a structural role in promoting the budding and growth of lipid droplets.[3]

Emerging evidence also links ABHD1 to cellular stress responses. For instance, overexpression of ABHD1 in renal cells has been shown to reduce the generation of reactive oxygen species (ROS) by NADPH oxidase, suggesting a protective role against oxidative stress.[1] This is further supported by the upregulation of ABHD1 expression in a mouse model of oxidative stress-induced hypertension.[1]

Given its involvement in fundamental cellular processes, dysregulation of ABHD1 activity could contribute to various pathological states, making it a compelling, albeit underexplored, target for therapeutic intervention.

The ABHD1 Signaling Nexus: A Hypothetical Pathway

While a definitive signaling pathway for ABHD1 is yet to be fully elucidated, based on its known functions, we can propose a model where ABHD1 acts as a key regulator of lipid droplet dynamics and cellular redox balance.

A Roadmap for ABHD1 Inhibitor Discovery

The discovery of selective inhibitors for other ABHD family members provides a robust blueprint for identifying and characterizing novel ABHD1 inhibitors. The general workflow involves high-throughput screening of compound libraries, hit validation, and lead optimization, underpinned by specialized biochemical and cell-based assays.

Experimental Protocols for ABHD1 Inhibitor Characterization

Recombinant ABHD1 Expression and Purification

A prerequisite for in vitro assays is the availability of purified, active ABHD1 protein.

Protocol:

-

Cloning: The human ABHD1 coding sequence is subcloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a suitable affinity tag (e.g., N-terminal His6-tag) for purification. For a soluble protein, a truncated version lacking the N-terminal transmembrane domain may be necessary.[3]

-

Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced (e.g., with IPTG) and cells are cultured under optimal conditions.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) and the His-tagged ABHD1 is eluted with a high concentration of imidazole (e.g., 250 mM).

-

Refolding (if necessary): If the protein is expressed in inclusion bodies, it will need to be solubilized with a denaturant (e.g., 8 M urea) and then refolded by dialysis or rapid dilution into a refolding buffer.[3]

-

Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., BCA assay).

High-Throughput Screening (HTS) using a Fluorescence-Based Assay

This assay is designed for the rapid screening of large compound libraries to identify initial hits.

Protocol:

-

Assay Principle: A fluorogenic substrate for ABHD1 is used. Upon cleavage by ABHD1, a fluorescent molecule is released, leading to an increase in fluorescence intensity.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

-

Recombinant ABHD1.

-

Fluorogenic Substrate (e.g., a synthetic ester of a fluorophore like 4-methylumbelliferone (B1674119) or a resorufin (B1680543) derivative with a lipid-like acyl chain).

-

Test Compounds and Positive Control Inhibitor (if available).

-

-

Procedure (384-well plate format):

-

Dispense test compounds (e.g., at a final concentration of 10 µM) and controls into the wells.

-

Add a solution of recombinant ABHD1 to all wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition for each compound is calculated relative to the uninhibited (DMSO) control.

IC50 Determination

For "hit" compounds, the half-maximal inhibitory concentration (IC50) is determined to quantify their potency.

Protocol:

-

Procedure: The fluorescence-based assay described above is used.

-

Compound Dilution: A serial dilution of the inhibitor is prepared (e.g., 10-point, 3-fold dilutions).

-

Assay: The assay is performed with each concentration of the inhibitor.

-

Data Analysis: The percent inhibition is plotted against the logarithm of the inhibitor concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 value.[6]

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against other active serine hydrolases in a complex proteome.[7][8]

Protocol:

-

Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of serine hydrolases is used.[8] Inhibitors that bind to the active site of a particular hydrolase will prevent its labeling by the ABP.

-

Reagents:

-

Proteome Source: e.g., lysate from a relevant cell line or tissue homogenate.

-

Activity-Based Probe: e.g., a fluorophosphonate probe conjugated to a reporter tag like a fluorophore (e.g., TAMRA-FP) or biotin.

-

Test Inhibitor.

-

-

Procedure (Competitive ABPP):

-

Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor or a vehicle control (DMSO) for a set time (e.g., 30 minutes at 37°C).

-

The ABP is then added to each sample and incubated to allow labeling of active enzymes.

-

The reaction is quenched (e.g., by adding SDS-PAGE loading buffer).

-

-

Analysis:

-

Gel-Based: If a fluorescent probe is used, the labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence of a band corresponding to the molecular weight of ABHD1 indicates inhibition.[9]

-

Mass Spectrometry-Based: If a biotinylated probe is used, the labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by LC-MS/MS to identify and quantify the labeled enzymes.[8] This provides a proteome-wide view of the inhibitor's selectivity.

-

Data Presentation: Quantitative Comparison of Inhibitors

All quantitative data for newly discovered inhibitors should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Inhibitor Potency and Selectivity Data

| Compound ID | Scaffold | ABHD1 IC50 (nM) | ABHD6 IC50 (nM) | FAAH IC50 (nM) | MAGL IC50 (nM) |

| ABHD1-I-001 | Carbamate (B1207046) | 50 | >10,000 | >10,000 | 5,000 |

| ABHD1-I-002 | Triazole Urea (B33335) | 120 | 8,000 | >10,000 | >10,000 |

| ABHD1-I-003 | Novel Heterocycle | 25 | >10,000 | 9,500 | >10,000 |

Synthesis of ABHD1 Inhibitors: A Chemist's Perspective

While no selective ABHD1 inhibitors have been extensively documented, the chemical scaffolds that have proven effective against other ABHD family members, such as carbamates and triazole ureas, represent logical starting points for the synthesis of an ABHD1-targeted library.[10][11]

General Synthesis of Carbamate Inhibitors

Carbamates are common irreversible inhibitors of serine hydrolases, acting by carbamylating the active site serine.

General Reaction Scheme:

An isocyanate is reacted with an alcohol to form the carbamate product.

-

Isocyanate Formation: A primary amine can be converted to an isocyanate using phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene).

-

Carbamate Synthesis: The desired alcohol (which forms the "leaving group" portion of the inhibitor) is reacted with the synthesized isocyanate in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

-

Purification: The final product is purified by column chromatography.

General Synthesis of Triazole Urea Inhibitors

Triazole ureas are another class of covalent inhibitors that have shown efficacy against serine hydrolases.[11]

General Reaction Scheme:

This typically involves a multi-step synthesis culminating in the formation of the urea linkage.

-

Click Chemistry: A terminal alkyne and an organic azide (B81097) are reacted via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.

-

Functional Group Interconversion: One of the substituents on the triazole is converted to an amine.

-

Urea Formation: The amine is then reacted with an isocyanate to form the final triazole urea product.

-

Purification: Purification is typically achieved through column chromatography.

Conclusion and Future Directions

The discovery of potent and selective ABHD1 inhibitors is a critical step towards validating this enzyme as a therapeutic target and unraveling its precise roles in health and disease. While the field is currently in its infancy, the robust methodologies developed for the broader ABHD family provide a clear and actionable path forward. By employing a systematic approach of high-throughput screening, rigorous biochemical characterization, and chemoproteomic selectivity profiling, coupled with targeted synthetic chemistry efforts, the development of valuable ABHD1 chemical probes and potential therapeutic leads is an achievable goal. Future research should focus on executing this discovery pipeline and subsequently using the identified inhibitors to probe ABHD1 function in cellular and animal models of metabolic and neurodegenerative diseases.

References

- 1. Mammalian alpha beta hydrolase domain (ABHD) proteins: lipid metabolizing enzymes at the interface of cell signaling and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scienft.com [scienft.com]

- 6. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The ABHD1 Knockout Mouse: An Uncharacterized Model with Potential Roles in Oxidative Stress and Cellular Dynamics

For Immediate Release

A comprehensive review of existing literature reveals a notable gap in the in vivo characterization of the alpha/beta-hydrolase domain containing 1 (ABHD1) protein, as a dedicated and thoroughly phenotyped ABHD1 knockout mouse model is not yet described in publicly available scientific research. While the broader ABHD family has been the subject of extensive investigation, with several knockout models developed for other members, the specific physiological functions of ABHD1 remain largely enigmatic. Current knowledge is derived from expression studies, in vitro experiments, and indirect in vivo observations, pointing towards potential roles in mitigating oxidative stress and regulating cellular processes like proliferation and migration.

Current Understanding of ABHD1 Function

ABHD1 is a member of the large and diverse α/β-hydrolase domain superfamily of proteins, which are involved in a wide range of metabolic processes.[1] In mice, Abhd1 is ubiquitously expressed, with the highest levels of expression observed in the heart and small intestine.[2] Despite its widespread expression, the specific biochemical function and endogenous substrates of ABHD1 have not been fully characterized.[2]

Association with Oxidative Stress